

DINP production from isononyl alcohol

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Compound Focus: Isononyl alcohol

CAS No.: 2430-22-0

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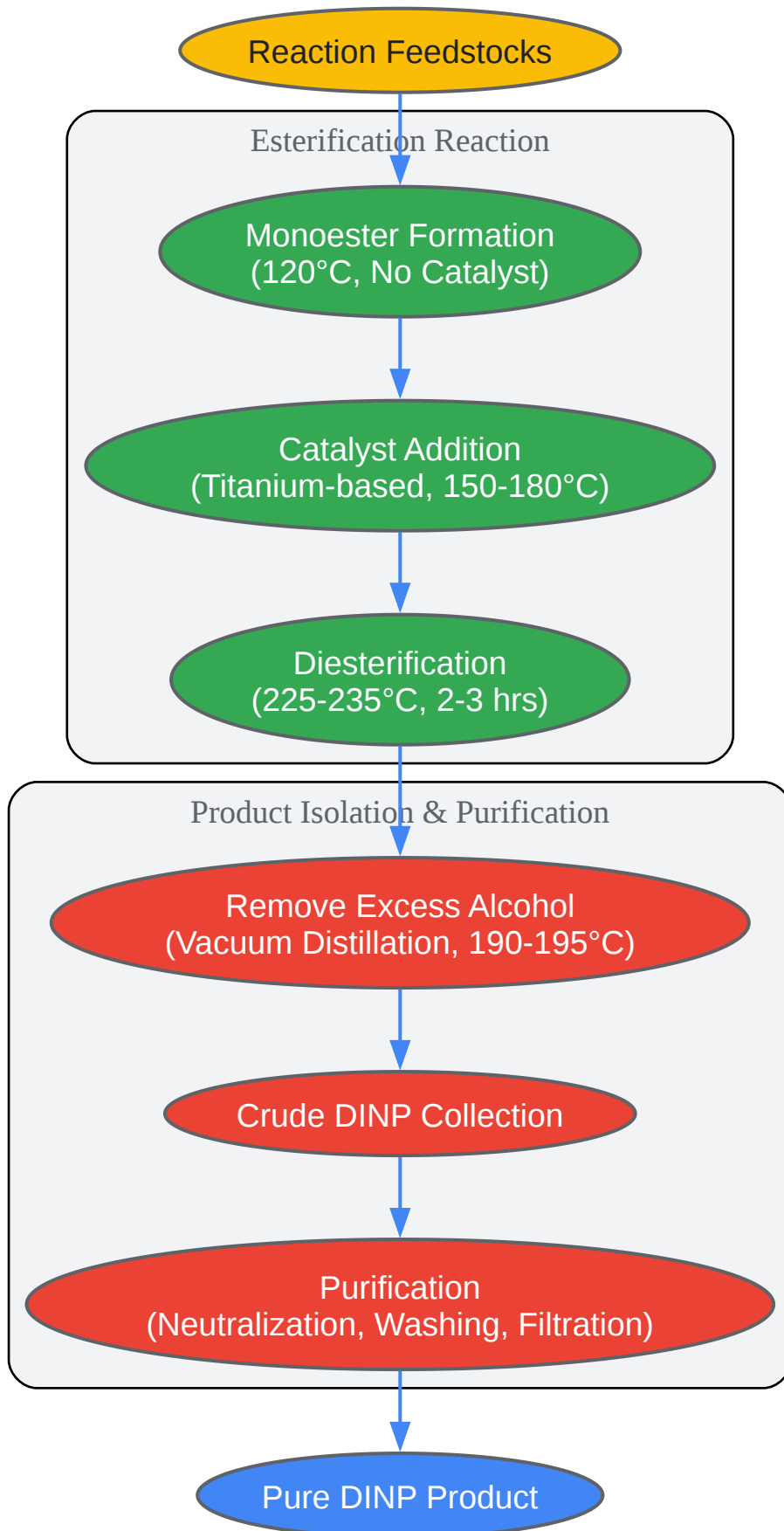
Introduction to DINP Production

Diisononyl Phthalate (DINP) is a high-molecular-weight phthalate ester primarily used as a plasticizer to impart flexibility to Polyvinyl Chloride (PVC) and other polymers. Its production is a classic example of an esterification reaction, driven by the chemical industry's demand for durable and versatile plasticizers used in applications ranging from construction and automotive to consumer goods [1] [2].

The core reaction involves the double esterification of phthalic anhydride with **isononyl alcohol** (INA). The process is characterized by two main steps: a fast, exothermic monoesterification, followed by a slower, reversible diesterification that requires a catalyst and elevated temperatures to proceed to completion [3]. The general market for the key raw material, **Isononyl Alcohol**, is growing, driven by plasticizer demand, which underscores the industrial relevance of this synthesis [4] [5].

DINP Synthesis Process Overview

The following diagram maps the logical flow and major unit operations involved in a typical batch production process for DINP.



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Key Process Parameters and Specifications

For a researcher, the control of process parameters is critical for achieving high yield and product quality. The tables below summarize the key quantitative data gathered from the search results.

Table 1: Key Reaction Parameters for DINP Synthesis [3]

Parameter	Typical Value / Range	Notes
Phthalic Anhydride (PA) to Isononyl Alcohol (INA) Ratio	1 part PA to 3-4 parts INA (by weight)	Molar excess of INA promotes complete reaction.
Monoester Formation Temperature	~120°C	Reaction is exothermic and occurs spontaneously.
Catalyst Addition Temperature	150 - 180°C	Temperature range for introducing the titanium catalyst.
Catalyst Type & Loading	0.001 - 0.002 parts (by weight)	Composite solid titanium-based catalyst (e.g., Tetra-isopropyl titanate).
Diesterification Temperature	225 - 235°C	Elevated temperature drives the reversible reaction to completion.
Diesterification Time	2 - 3 hours	Hold time at elevated temperature to ensure >99% conversion [3].
Alcohol Removal Temperature	190 - 195°C	Temperature under vacuum to distill off unreacted INA.

Table 2: DINP Chemical and Physical Properties [1]

Property	Value / Description
Chemical Name	1,2-Benzenedicarboxylic acid, di-C8-10 branched alkyl esters, C9 rich
CAS No.	28553-12-0 and 68515-48-0
Molecular Formula	C ₂₆ H ₄₂ O ₄
Molecular Weight	418.62 g·mol ⁻¹
Appearance	Oily, viscous liquid
Density	0.98 g·cm ⁻³
Melting Point	-43°C
Boiling Point	244 - 252°C (at 0.7 kPa)
Flash Point	221°C (closed cup)

Detailed Experimental Protocol

This section outlines a generalized protocol based on industrial processes. **Please note:** This is a high-temperature chemical synthesis involving flammable materials and should only be attempted by trained personnel in a properly equipped chemical laboratory with appropriate engineering controls (e.g., fume hoods, personal protective equipment, and emergency procedures).

Materials

- **Reactants:** Phthalic Anhydride (PA), **Isononyl Alcohol** (INA).
- **Catalyst:** Titanium-based esterification catalyst (e.g., Tetra-isopropyl titanate).
- **Equipment:** A multi-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, heating mantle with temperature control, reflux condenser, and a vacuum distillation setup.

Procedure

- **Monoester Formation:** Charge the reaction vessel with the specified weight ratio of Phthalic Anhydride and **Isononyl Alcohol**. Begin heating with continuous stirring. The mixture will become homogeneous as it melts, and the exothermic monoesterification reaction will proceed spontaneously as the temperature approaches **120°C**.
- **Catalyst Addition:** Once the reaction mixture is clear and has reached a temperature between **150-180°C**, add the titanium-based catalyst (0.1-0.2% by weight of the total reactants).
- **Diesterification:** Raise the temperature to the range of **225-235°C**. Maintain this temperature with vigorous stirring for **2-3 hours**. The progress of the reaction can be monitored by measuring the acid value of samples; a sharp decrease indicates conversion to the ester.
- **Removal of Excess Alcohol:** After the reaction hold time, cool the mixture to **190-195°C**. Apply a vacuum to the system to initiate distillation. The excess, unreacted **Isononyl Alcohol** will be removed and can be condensed for recovery and reuse.
- **Purification:** The remaining crude DINP may contain residual catalyst and minor impurities.
 - Transfer the crude product to a separatory funnel and wash with a warm, dilute aqueous sodium carbonate solution to neutralize any acidic components, followed by washes with warm water.
 - The organic layer (DINP) can be further treated with an adsorbent like activated carbon and then filtered to improve color and clarity.
 - The final product is a clear, viscous liquid.

Safety and Regulatory Considerations

When working with DINP or its precursors, the following points must be considered:

- **Process Safety:** The reaction operates at high temperatures, presenting burn and fire hazards. **Isononyl Alcohol** is a flammable liquid. All equipment should be properly grounded.
- **Chemical Handling:** Standard personal protective equipment (PPE) including a lab coat, chemical-resistant gloves, and safety goggles is mandatory.
- **Regulatory Status:** DINP is subject to various regulatory assessments. For instance, the European Chemicals Agency (ECHA) has concluded that DINP does not warrant classification for reproductive toxicity effects, though it is listed as a substance known to cause cancer in California, USA under Proposition 65 [1]. Its use in toys and childcare articles that can be placed in the mouth is restricted in the European Union [6]. Always consult the latest local regulations before producing or using this substance.

Conclusion

The synthesis of DINP from **Isononyl Alcohol** and Phthalic Anhydride is a well-established, two-step esterification process. The use of efficient catalysts like tetra-isopropyl titanate enables high conversion rates (>99%) and yields a product with desirable properties such as low volatility and excellent migration resistance [3]. This protocol provides a foundational overview for researchers; however, developing a robust lab-scale process would require further optimization and rigorous analytical validation.

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